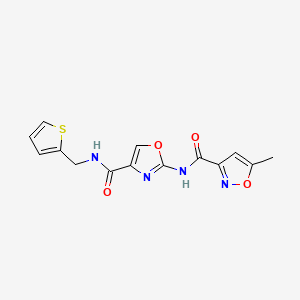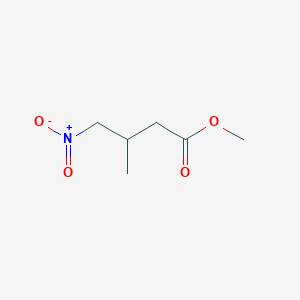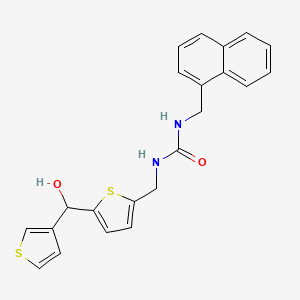
N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as THPP-NMN and is a derivative of nicotinamide mononucleotide (NMN).
Mechanism of Action
THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide works by increasing the levels of nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. By increasing NAD+ levels, THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can improve cellular function and protect cells from damage.
Biochemical and Physiological Effects:
THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been found to have a variety of biochemical and physiological effects. These include improving mitochondrial function, increasing energy metabolism, reducing inflammation, and protecting cells from oxidative stress. THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has also been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is its ability to increase NAD+ levels in cells, which can have a wide range of beneficial effects. THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is also relatively stable and easy to synthesize, making it a useful tool for scientific research. However, one limitation of THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is its relatively high cost compared to other NAD+ precursors.
Future Directions
There are many potential future directions for research on THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One area of interest is its potential applications in treating age-related diseases such as Alzheimer's and Parkinson's. THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide may also have potential as a therapeutic agent for cancer and other diseases characterized by abnormal cellular metabolism. Additionally, further studies are needed to understand the mechanisms underlying the beneficial effects of THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide and to optimize its use in scientific research.
Synthesis Methods
The synthesis of THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with tetrahydro-2H-pyran-4-ol in the presence of a coupling agent. The resulting product is then reacted with isonicotinoyl chloride to give THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide.
Scientific Research Applications
THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and aging. In cancer research, THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been shown to protect neurons from damage and improve cognitive function. In aging, THPP-N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been found to improve mitochondrial function and increase lifespan.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-2-4-16(20-13)21-18(22)15-5-8-19-17(11-15)24-12-14-6-9-23-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAXDDHDDQZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)


![3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3020373.png)

![4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3020377.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)


![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)

